2-Methylpentane

Catalog No.
S600217
CAS No.
107-83-5
M.F
C6H14
CH3CH(CH3)(CH2)2CH3
C6H14
M. Wt
86.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylpentane

CAS Number

107-83-5

Product Name

2-Methylpentane

IUPAC Name

2-methylpentane

Molecular Formula

C6H14
CH3CH(CH3)(CH2)2CH3
C6H14

Molecular Weight

86.18 g/mol

InChI

InChI=1S/C6H14/c1-4-5-6(2)3/h6H,4-5H2,1-3H3

InChI Key

AFABGHUZZDYHJO-UHFFFAOYSA-N

SMILES

CCCC(C)C

solubility

1.72e-04 M
In water, 14 mg/L
Soluble in ethanol, diethyl ether; miscible in acetone, benzene, chloroform
Solubility in water: none

Synonyms

2-methylpentane

Canonical SMILES

CCCC(C)C

The exact mass of the compound 2-Methylpentane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.72e-04 min water, 14 mg/lsoluble in ethanol, diethyl ether; miscible in acetone, benzene, chloroformsolubility in water: none. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66496. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Pentanes - Supplementary Records. It belongs to the ontological category of alkane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

2-Methylpentane, commonly referred to as isohexane, is a highly volatile, non-polar branched alkane (C6H14) utilized extensively as an industrial and laboratory solvent. Characterized by a boiling point of 60.3 °C and a density of approximately 0.65 g/cm³, it offers excellent solvency for lipids, oils, and non-polar organic compounds [1]. In procurement and material selection, 2-methylpentane is primarily prioritized as a safer, lower-boiling structural isomer of n-hexane. It provides comparable extraction efficiency and chromatographic elution strength while fundamentally altering the thermal recovery profile and eliminating the severe occupational neurotoxicity risks associated with straight-chain hexane [2].

Substituting 2-methylpentane with commercial-grade n-hexane introduces severe occupational health and regulatory liabilities, as n-hexane is metabolically converted into 2,5-hexanedione, a potent neurotoxin responsible for peripheral neuropathy [1]. Conversely, 2-methylpentane does not undergo this toxic metabolic pathway, making it a critical drop-in replacement for safety-compliant workflows [2]. Furthermore, substituting with other branched isomers like 3-methylpentane (boiling point 63.3 °C) or straight-chain n-hexane (68.7 °C) alters the evaporation kinetics. In temperature-sensitive lipid extractions and quick-drying adhesive formulations, the higher boiling points of these alternatives lead to increased energy consumption during solvent recovery and slower flash-off times, directly impacting manufacturing throughput and product quality [3].

Elimination of Neurotoxic Metabolite Formation

The primary driver for replacing n-hexane with 2-methylpentane is the complete elimination of neurotoxic metabolites. In mammalian toxicokinetic models, n-hexane is oxidized by cytochrome P-450 to 2,5-hexanedione (2,5-HD), the causative agent of peripheral neuropathy [1]. 2-Methylpentane, due to its branched structure, cannot metabolize into 2,5-HD. Comparative biological monitoring shows that while n-hexane exposure yields significant urinary 2,5-HD, 2-methylpentane exposure yields 0% of this neurotoxin [2].

Evidence DimensionFormation of neurotoxic 2,5-hexanedione (2,5-HD)
Target Compound Data0% 2,5-HD formation (branched structure prevents 2,5-HD pathway)
Comparator Or Baselinen-Hexane (Yields significant 2,5-HD, causing peripheral neuropathy)
Quantified DifferenceComplete elimination of the primary neurotoxic pathway
ConditionsIn vivo mammalian metabolism / Cytochrome P-450 oxidation

Allows facilities to maintain C6-alkane solvency performance while drastically reducing occupational hazard liabilities and regulatory compliance costs.

Thermal Recovery Efficiency in Extraction Processes

For industrial extraction, the energy required for solvent recovery is heavily dependent on the boiling point. 2-Methylpentane features a boiling point of 60.3 °C, which is significantly lower than that of n-hexane (68.7 °C) and 3-methylpentane (63.3 °C) [1]. This 8.4 °C reduction compared to n-hexane allows for lower-temperature distillation during solvent recovery. In edible oil and lipid extraction, this not only reduces the thermal energy required per cycle but also minimizes the thermal degradation of heat-sensitive polyunsaturated fats and minor lipophilic constituents [2].

Evidence DimensionStandard Boiling Point (1 atm)
Target Compound Data60.3 °C
Comparator Or Baselinen-Hexane (68.7 °C) and 3-Methylpentane (63.3 °C)
Quantified Difference8.4 °C lower than n-hexane; 3.0 °C lower than 3-methylpentane
ConditionsStandard atmospheric pressure (101.3 kPa)

Lowers energy consumption during industrial solvent recovery and protects heat-sensitive extracts from thermal degradation.

Evaporation Kinetics for Quick-Drying Formulations

In the formulation of contact adhesives and rapid-drying coatings, solvent flash-off time is a critical performance metric. Due to its lower boiling point and higher vapor pressure, 2-methylpentane evaporates more rapidly than its straight-chain counterpart and its closest branched isomer, 3-methylpentane [1]. This accelerated evaporation curve allows formulators to achieve faster tack times in adhesives without resorting to highly volatile, lower-carbon solvents like n-pentane (boiling point ~36 °C), which can cause moisture condensation (blushing) on the adhesive surface [2].

Evidence DimensionVolatility / Flash-off speed
Target Compound DataOptimized rapid evaporation (Boiling point 60.3 °C)
Comparator Or Baselinen-Hexane (Slower evaporation, BP 68.7 °C) and n-Pentane (Excessively fast, BP 36 °C)
Quantified DifferenceProvides the ideal intermediate evaporation rate for controlled tack times
ConditionsAmbient temperature adhesive drying / flash-off

Enables precise control over drying times and tack development in industrial adhesives without the blushing issues caused by pentane.

Occupational-Safe Edible Oil and Lipid Extraction

Because it fundamentally lacks the metabolic pathway to form neurotoxic 2,5-hexanedione, 2-methylpentane is prioritized as a drop-in replacement for n-hexane in large-scale lipid and edible oil extractions. Its lower boiling point (60.3 °C) further benefits this application by reducing the thermal load required during solvent recovery, thereby preserving heat-sensitive antioxidants and polyunsaturated fatty acids[1].

Quick-Drying Contact Adhesives and Coatings

In industrial formulations where rapid flash-off is required to achieve optimal tack time, 2-methylpentane outperforms both n-hexane (which dries too slowly) and n-pentane (which dries too quickly and causes moisture blushing). Its specific volatility profile ensures a controlled, rapid evaporation rate critical for high-throughput manufacturing [2].

Safer Mobile Phases for Preparative Chromatography

For analytical and preparative chromatography requiring a non-polar hydrocarbon mobile phase, 2-methylpentane provides nearly identical eluent strength to n-hexane. This allows laboratories to seamlessly transition their established n-hexane methods to a safer alternative without sacrificing chromatographic resolution or altering retention times significantly [3].

Physical Description

Watery liquid with a gasoline-like odor, Floats on water. Produces an irritating vapor. (USCG, 1999)
Methyl pentane appears as colorless liquid. Isomers (2-methyl, 3-methyl) are possible and present in technical mixtures or singly for research purposes. Used in organic synthesis and as a solvent.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Clear liquids with mild, gasoline-like odors.

Color/Form

Colorless liquid
Liquid or oil

XLogP3

3.2

Boiling Point

140.5 °F at 760 mm Hg (USCG, 1999)
60.2 °C
60.21 °C
60 °C
122-145°F

Flash Point

-20 °F (USCG, 1999)
<20 °F (<-7 °C) (Closed cup)
-32 °C c.c.
-54 to 19°F

Vapor Density

3.00 (Air = 1)
Relative vapor density (air = 1): 3.0

Density

0.653 at 68 °F (USCG, 1999)
0.6550 g/cu cm at 25 °C
Relative density (water = 1): 0.65
0.65-0.66

LogP

log Kow = 3.21 (est)
3.2 (estimated)

Melting Point

-244.6 °F (USCG, 1999)
-153.6 °C
-153 °C
-245 to -148°F

UNII

49IB0U6MLD

GHS Hazard Statements

H304: May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H340: May cause genetic defects [Danger Germ cell mutagenicity];
H350: May cause cancer [Danger Carcinogenicity]

Vapor Pressure

310.2 mm Hg (USCG, 1999)
211.01 mmHg
211 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 23
310.2 mmHg

Pictograms

Health Hazard

Health Hazard

Other CAS

43133-95-5
107-83-5
64742-49-0

Wikipedia

2-methylpentane

Use Classification

Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

Fractional distillation of gasoline derived from crude oil or liquid product derived from natural gas

General Manufacturing Information

Food, beverage, and tobacco product manufacturing
Petrochemical manufacturing
Petroleum refineries
Pentane, 2-methyl-: ACTIVE

Analytic Laboratory Methods

Mass spectrometry & gas chromatography were used for identification & determination of alkanes, alkenes, alkynes, alicyclic cmpd, aromatics, ethers, alcohols, ketones, aldehydes, esters, freons, & halocarbons.
Pairs of side-by-side charcoal tubes & 3M brand passive vapor monitor samples were analyzed for 2-methylpentane; satisfactory correlation was found between monitors & tubes.
Purge and trap gas chromatographic analysis of volatile organic carbon compounds in water. The organics are trapped at 30 °C on a packed cold trap prior to flash volatilization of the volatiles across a fused silica transfer line onto a capillary column. The method separated over 200 organic compounds within 40 min using flame ionization and ion trap detection and is capable of quantitation down to 5 ng/l per component. The recoveries of 2-methylpentane from water at 30 and 60 °C were 65 and 93%, respectively. Improvement was made of compound recovery by substituting a second Tenax-TA tube with Chromosorb 106 and a third Tenax-TA tube with Spherocarb. Percentage recoveries of 2-methylpentane with the two series of tubes (all Tenax-TA or 3 different kinds) were 40.1, 49.3, and 10.4%, and 40.7, 58.5, and 0.8% for tubes 1, 2, and 3, respectively.

Clinical Laboratory Methods

A gas chromatographic method for analyzing urinary metabolites.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

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